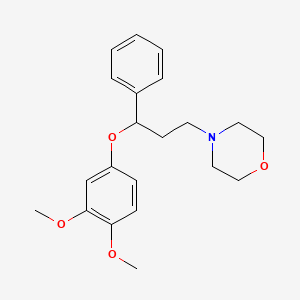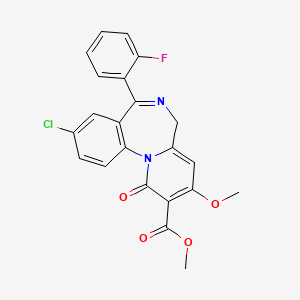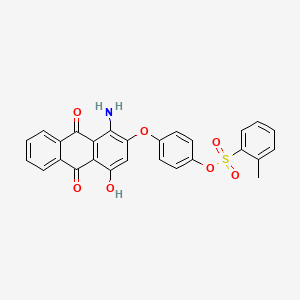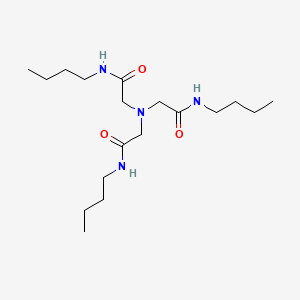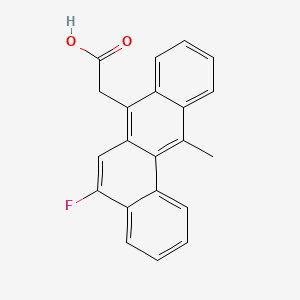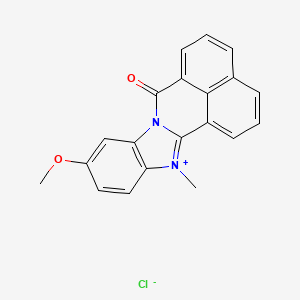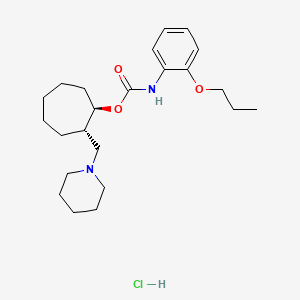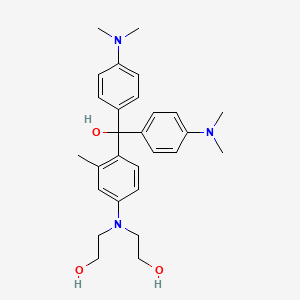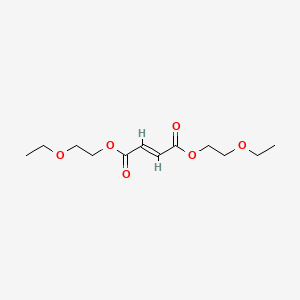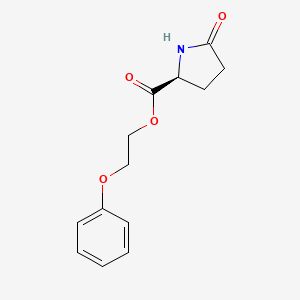
Phenoxyethyl PCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phenoxyethyl PCA is synthesized through a reaction between phenoxyethanol and pyrrolidone carboxylic acid. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.
Scientific Research Applications
Phenoxyethyl PCA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studies related to skin microbiome and hygiene.
Medicine: this compound is investigated for its potential use in drug formulations due to its ability to enhance skin penetration of active ingredients.
Industry: It is widely used in the formulation of cosmetics, personal care products, and pharmaceuticals.
Mechanism of Action
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. It targets the cell membranes of microorganisms, disrupting their integrity and leading to cell death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Phenoxyethyl PCA is often compared with other humectants and antimicrobial agents such as glycerin, propylene glycol, and phenoxyethanol. While glycerin and propylene glycol are excellent humectants, they lack the antimicrobial properties of this compound. Phenoxyethanol, on the other hand, shares similar antimicrobial properties but does not offer the same level of moisture retention. This makes this compound unique in its dual functionality .
Similar Compounds
- Glycerin
- Propylene Glycol
- Phenoxyethanol
This compound stands out due to its combined humectant and antimicrobial properties, making it a versatile ingredient in various formulations .
Properties
CAS No. |
835913-42-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
IBJOBFSVAQOVRA-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


